3-(2-乙氧基苯基)异噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

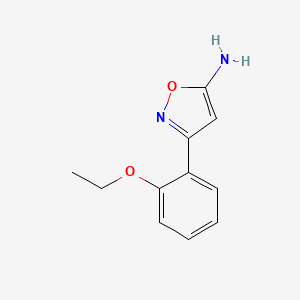

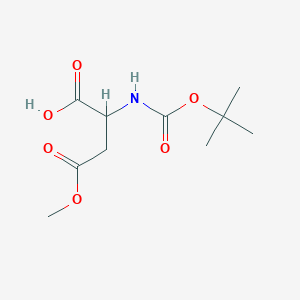

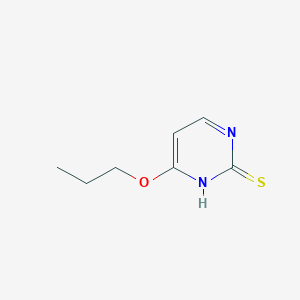

“3-(2-Ethoxyphenyl)isoxazol-5-amine” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “3-(2-Ethoxyphenyl)isoxazol-5-amine” consists of an isoxazole ring attached to an ethoxyphenyl group . Isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The reactions leading to the construction of the isoxazole ring often involve 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .科学研究应用

抗癌活性评估一项研究调查了与异噁唑-5-胺相关的衍生物的合成和抗癌评估。这些化合物针对人类癌细胞系,包括乳腺癌、肺癌和前列腺癌的活性进行了测试。合成的衍生物展示了不同水平的抗癌活性,突显了这类化合物在癌症研究和治疗中的潜力 (Yakantham, Sreenivasulu, & Raju, 2019)。

抗微生物活性关于异噁唑衍生物的研究,包括与3-(2-乙氧基苯基)异噁唑-5-胺相关的化合物,显示出抗微生物特性。一项关于4-(取代苯偶氮)-3-甲基-4H-异噁唑-5-酮偶氮染料水相合成的研究表明了抗细菌和抗真菌活性,特别针对金黄色葡萄球菌和白念珠菌 (Banpurkar, Wazalwar, & Perdih, 2018)。

合成途径研究集中在开发新的合成途径,用于创建异噁唑衍生物,为这类化合物的化学合成和结构修饰提供了见解。这项研究对药物化学至关重要,为开发具有增强疗效和减少副作用的新药物奠定了基础 (Vicentini, Mazzanti, Morelli, & Manfrini, 2000)。

NMDA受体拮抗剂的生物同源物异噁唑衍生物已被探索作为有效NMDA受体拮抗剂的生物同源物。一项关于5-取代异噁唑和异噁唑啉-3-膦酸酯的区域选择性合成的研究突显了它们在神经药理学中的潜在应用,表明异噁唑化合物在设计靶向中枢神经系统的药物方面的多功能性 (Conti et al., 2009)。

新的合成途径和生物评估研究还深入探讨了异噁唑衍生物的新合成途径及其随后的生物评估。这包括关于特定异噁唑啉库的合成和它们的抗微生物活性的研究,有助于寻找具有高效和低耐药性的新抗微生物剂 (Gaonkar, Rai, & Prabhuswamy, 2007)。

未来方向

Isoxazoles, including “3-(2-Ethoxyphenyl)isoxazol-5-amine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

生化分析

Biochemical Properties

3-(2-Ethoxyphenyl)isoxazol-5-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting their activity. For instance, it may interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex and modulate enzyme activity.

Cellular Effects

The effects of 3-(2-Ethoxyphenyl)isoxazol-5-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, 3-(2-Ethoxyphenyl)isoxazol-5-amine can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death.

Molecular Mechanism

At the molecular level, 3-(2-Ethoxyphenyl)isoxazol-5-amine exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition often involve transcriptional regulation. Furthermore, 3-(2-Ethoxyphenyl)isoxazol-5-amine may interact with transcription factors, influencing their ability to bind DNA and regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Ethoxyphenyl)isoxazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Ethoxyphenyl)isoxazol-5-amine remains stable under certain conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 3-(2-Ethoxyphenyl)isoxazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

3-(2-Ethoxyphenyl)isoxazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, affecting its overall pharmacokinetic profile. Additionally, 3-(2-Ethoxyphenyl)isoxazol-5-amine can influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of 3-(2-Ethoxyphenyl)isoxazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 3-(2-Ethoxyphenyl)isoxazol-5-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of 3-(2-Ethoxyphenyl)isoxazol-5-amine is essential for elucidating its mechanism of action and therapeutic potential.

属性

IUPAC Name |

3-(2-ethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-10-6-4-3-5-8(10)9-7-11(12)15-13-9/h3-7H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGDGVAGPHKKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401401 |

Source

|

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-15-4 |

Source

|

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)

amino]acetic acid](/img/structure/B1308404.png)

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)